![molecular formula C17H14ClN3O4S B2597550 (E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 476295-12-2](/img/structure/B2597550.png)
(E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide
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Overview
Description
The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .
Chemical Reactions Analysis
The chemical reactions of benzothiazole derivatives can be monitored by thin layer chromatography (TLC) .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined by their C, H, and N analysis .
Scientific Research Applications
Synthesis and Biological Activity
Research into thiazolidinedione and thiazole derivatives has shown significant promise in the development of novel therapeutics, particularly in the treatment of metabolic disorders and infectious diseases. For instance, the synthesis and evaluation of novel 5-benzylidene-2,4-thiazolidinedione analogs have demonstrated hypoglycemic and hypolipidemic activity in a type-2 diabetes model, showcasing the potential of these compounds in managing diabetes and associated lipid abnormalities (Mehendale-Munj, Ghosh, & Ramaa, 2011). This highlights the chemical flexibility and therapeutic potential of thiazolidinedione derivatives, which could extend to the specific compound of interest.
Antimicrobial Properties
Thiazolides, including thiazole and thiazolidinone derivatives, have been explored for their antimicrobial properties against a broad spectrum of pathogens. Notably, thiazolides have demonstrated efficacy against viruses, bacteria, and protozoan parasites. For example, a study on novel thiazolide-induced apoptosis in colorectal tumor cells also touches upon the antimicrobial activity of these compounds, indicating their dual utility in both anticancer and antimicrobial therapy (Brockmann et al., 2014). This dual functionality underscores the potential of investigating the antimicrobial properties of specific thiazolidinedione and thiazole derivatives, including "(E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide".
Antiviral and Anticancer Applications
The broad-spectrum anti-infective capabilities of thiazolides, particularly their antiviral and anticancer activities, are noteworthy. Thiazolides such as nitazoxanide have shown effectiveness against a range of intracellular pathogens and proliferating mammalian cells, suggesting potential applications in the treatment of viral infections and cancer (Hemphill, Müller, & Müller, 2012). The exploration of specific thiazole derivatives for antiviral and anticancer applications could reveal new therapeutic pathways and mechanisms of action.
Pharmaceutical Formulation and Drug Design
The synthesis and pharmacological evaluation of novel compounds often lead to the discovery of candidates with promising therapeutic indices. For example, the design and synthesis of 4-thiazolidinone derivatives as agonists of benzodiazepine receptors have shown considerable anticonvulsant activity, highlighting the versatility of thiazole derivatives in drug design (Faizi et al., 2017). This suggests that further research into the specific compound could yield novel insights into its pharmaceutical applications and potential as a therapeutic agent.
Mechanism of Action
Target of Action
The primary targets of (E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound interacts with its targets, the COX enzymes, by suppressing their activity . This suppression results in the inhibition of the biosynthesis of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway, specifically the cyclooxygenase pathway . By inhibiting the COX enzymes, this compound reduces the production of prostaglandins, thereby mitigating inflammation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the production of prostaglandins, the compound can alleviate symptoms associated with inflammatory conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S/c1-3-25-11-5-7-14-15(9-11)26-17(20(14)2)19-16(22)12-8-10(18)4-6-13(12)21(23)24/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCYEBXVCAZTIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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